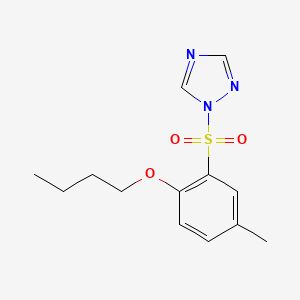
Acid Red 308
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 308, also known as C.I.Acid Red 308 or C.I.15665, is a purplish-red dye . It is a single azo, 1:2 metal complex . The molecular formula of Acid Red 308 is C24H15N2NaO5 . It is used in dyeing wool .
Synthesis Analysis
Acid Red 308 is synthesized by diazotizing 2-(4-Amino-3-hydroxybenzoyl)benzoic acid and coupling it with Naphthalen-2-ol. This is then converted into a 1:2 cobalt complex . The production involves phthalic anhydride, o-nitrophenol, β-naphthol, and cobalt hydroxide . The process involves Friedel-Crafts acylation, nitro reduction, diazotization, azo coupling, and complex formation .
Molecular Structure Analysis
The molecular structure of Acid Red 308 is a single azo, 1:2 metal complex . The molecular weight is 434.38 . The dye is a 1:2 cobalt: 10 ligand complex of the displayed structure .
properties
CAS RN |
12220-36-9 |
|---|---|
Product Name |
Acid Red 308 |
Molecular Formula |
C24H50N2NaO5 |
Molecular Weight |
0 |
synonyms |
Acid Red 308 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173041.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
![1-[(4-iodo-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173048.png)